molecular formula C26H26N4O4S B2928840 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-43-1

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2928840
CAS No.: 868676-43-1
M. Wt: 490.58
InChI Key: SRBMODOZQVZEHH-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfamoyl benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a halogenated benzene derivative to introduce the phenyl group.

    Introduction of Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.

    Final Coupling: The final step involves coupling the intermediate with an oxolan-2-ylmethyl derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfamoyl derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself, which also exhibit a wide range of biological activities.

    Sulfonamide Derivatives: Compounds such as sulfanilamide, known for their antimicrobial properties.

    Benzamide Derivatives: Compounds like benzamide, which are used in various therapeutic applications.

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is unique due to its combination of a benzimidazole moiety with a sulfamoyl benzamide structure. This unique combination imparts specific biological activities and makes it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-30(17-21-5-4-16-34-21)35(32,33)22-14-10-19(11-15-22)26(31)27-20-12-8-18(9-13-20)25-28-23-6-2-3-7-24(23)29-25/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMODOZQVZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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